molecular formula C18H16O2 B1221969 3-(10-Methyl-anthracen-9-YL)-propionic acid

3-(10-Methyl-anthracen-9-YL)-propionic acid

Cat. No.: B1221969
M. Wt: 264.3 g/mol
InChI Key: CKQINRXZVYBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(10-methyl-9-anthryl)propanoic acid is an organic compound belonging to the class of anthracenes. Anthracenes are organic compounds containing a system of three linearly fused benzene rings. This compound is characterized by an anthracene structure substituted at the 9th position by a propanoic acid group and at the 10th position by a methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-methyl-9-anthryl)propanoic acid typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of 3-(10-methyl-9-anthryl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(10-methyl-9-anthryl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(10-methyl-9-anthryl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(10-methyl-9-anthryl)propanoic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    3-(9-anthryl)propanoic acid: Similar structure but lacks the methyl group at the 10th position.

    Anthracene-9-carboxylic acid: Contains a carboxylic acid group at the 9th position without the propanoic acid chain.

    10-methyl-anthracene: Lacks the propanoic acid group.

Uniqueness

3-(10-methyl-9-anthryl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-(10-methylanthracen-9-yl)propanoic acid

InChI

InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

CKQINRXZVYBCSC-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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